Product packaging for Brallobarbital(Cat. No.:CAS No. 561-86-4)

Brallobarbital

Cat. No.: B1196821
CAS No.: 561-86-4
M. Wt: 287.11 g/mol
InChI Key: DYODAJAEQDVYFX-UHFFFAOYSA-N
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Description

Brallobarbital is a barbiturate derivative with significant historical and contemporary research value. First developed in the 1920s, it is primarily recognized for its sedative and hypnotic properties and its role as a key component of the former combination drug Vesparax, which also contained secobarbital and hydroxyzine . This combination was historically used to treat insomnia, and its study provides valuable insights into synergistic drug interactions. Research indicates that the concomitant application of secobarbital and this compound can lead to enhanced effects, such as strongly potentiated hypothermia in animal models, which are not fully predictable from the actions of the single components alone . For modern researchers, this compound serves as a critical tool in pharmacological and toxicological studies. Its "peculiar pharmacokinetics," characterized by a route-dependent elimination half-life, makes it a particularly interesting compound for investigating first-pass metabolism, hepatic clearance, and the complex dynamics of drug intoxication . Studies have shown its elimination is slower after oral administration compared to intravenous injection, a phenomenon that can be influenced by the presence of its own metabolites or other co-administered drugs . Its chemical structure, C10H11BrN2O3, features both allyl and bromoallyl substituents on the barbituric acid core, offering a classic example for structure-activity relationship (SAR) studies within the barbiturate class . This compound is supplied for research applications such as investigating the mechanism of action of CNS depressants, studying barbiturate enzyme induction capabilities, exploring pharmacokinetic models, and as an analytical reference standard in gas chromatography-mass spectrometry procedures . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2O3 B1196821 Brallobarbital CAS No. 561-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrN2O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3H,1-2,4-5H2,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DYODAJAEQDVYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(=O)NC(=O)NC1=O)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60204648
Record name Brallobarbital
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Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

561-86-4
Record name Brallobarbital
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Record name Brallobarbital [INN]
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Record name Brallobarbital
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Record name Brallobarbital
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Record name BRALLOBARBITAL
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Chemical Synthesis and Advanced Derivatization Research

Historical Synthetic Methodologies and Developmental Research

The development of barbiturates dates back to the mid-19th century, with significant advancements in synthetic techniques to introduce diverse substituents onto the core structure.

The foundational approach to barbiturate (B1230296) synthesis often involves the malonic ester synthesis, a versatile method for creating substituted acetic acids. This process begins with diethyl malonate, which can be alkylated at the carbon atom adjacent to both carbonyl groups. wikipedia.org For barbiturate formation, this alkylated malonate derivative is then condensed with urea (B33335). wikipedia.org Historically, the introduction of two different substituents at the C5 position of the barbituric acid ring, crucial for pharmacological activity, was achieved through sequential alkylation steps. acs.org This two-step alkylation strategy allows for the precise incorporation of desired side chains.

The core structure of all barbiturates, barbituric acid (also known as malonylurea), was first synthesized by Adolf von Baeyer in 1864. wikipedia.org This seminal achievement involved the cyclocondensation of urea and diethyl malonate. wikipedia.orgwikipedia.org This reaction forms the six-membered pyrimidine-2,4,6(1H,3H,5H)-trione ring, which is the defining feature of the barbiturate class. The versatility of this cyclocondensation allows for the creation of a wide array of barbituric acid derivatives by varying the malonate component or introducing substituents on the urea. fishersci.comontosight.ai

Brallobarbital is characterized by the presence of two distinct allyl-like groups at the C5 position of its barbituric acid nucleus. medkoo.com The synthesis of such 5,5-disubstituted barbiturates, including this compound, typically employs double alkylation strategies at this active methylene (B1212753) carbon. This involves the sequential or simultaneous introduction of two different alkyl groups onto the C5 position of the barbituric acid ring. The malonic ester synthesis is particularly amenable to producing dialkylated structures, which are then cyclized with urea derivatives to form the barbiturate ring. wikipedia.orgwikipedia.org This strategic double alkylation is fundamental to achieving the specific substitution pattern observed in this compound.

Modern Synthetic Routes and Reaction Mechanism Investigations

Contemporary synthetic chemistry focuses on understanding the intricate mechanisms of these reactions and developing more efficient and selective routes, including control over stereochemistry.

The synthesis of C5-substituted barbiturates, including this compound, mechanistically proceeds through the deprotonation of the highly acidic methylene protons at the C5 position of the barbituric acid ring. auburn.eduresearchgate.net This deprotonation, typically facilitated by a strong base, generates a resonance-stabilized carbanion (enolate). This enolate acts as a potent nucleophile, readily undergoing nucleophilic attack on electrophilic species, such as alkyl halides, to introduce the desired alkyl substituents. wikipedia.org The sequential nature of introducing two different groups implies two such deprotonation-nucleophilic attack cycles. The reactivity at the C5 position is a primary site for modification, with further reactivity possible at the nitrogen ring atoms. researchgate.net

The impact of stereochemistry on drug development is significant, as enantiomers of racemic drugs can exhibit different pharmacokinetic and efficacy profiles. google.comnih.gov While barbituric acid itself is achiral, the introduction of two different substituents at the C5 position can create a chiral center, leading to enantiomeric forms. auburn.edu Research in barbiturate derivatization increasingly explores asymmetric synthesis to control the stereochemical outcome. Modern approaches include asymmetric catalytic protocols, such as chiral palladium(0)/ligand complexes, which have been successfully applied to synthesize complex chiral barbiturate-fused spirotetrahydroquinolines with high enantioselectivity. acs.org Furthermore, methods involving asymmetric propargylation reactions and subsequent reductions and condensations have been developed for the enantioselective synthesis of chiral barbituric acid compounds on a gram scale. google.com These advancements underscore the growing emphasis on precise stereochemical control in the synthesis of barbiturate derivatives.

Industrial-Scale Production Research Methodologies

Industrial-scale production of this compound, like other barbiturates, historically involved modifications of standard synthetic pathways to ensure high yield and purity. The core synthesis typically involves the reaction of barbituric acid with specific halogenated allyl groups under basic conditions.

Continuous-Flow Reactor Applications in this compound Synthesis

Continuous-flow reactors have been employed in the large-scale manufacturing of this compound to address challenges related to exothermicity and scalability inherent in batch processes. This technology involves feeding reagents continuously into a reactor where the chemical transformation occurs, offering advantages such as accelerated reaction rates and enhanced safety due to improved heat and mass transfer. nih.govazolifesciences.com

In the context of this compound synthesis, continuous-flow systems facilitate the alkylation of barbituric acid. For instance, a process flow might involve preparing a barbituric acid slurry in acetone, followed by the introduction of allyl bromide and 2-bromoallyl bromide in sequential alkylation modules at controlled temperatures and residence times. After reaction, cooling precipitates the crude product, which is then recrystallized.

Table 1: Example Continuous-Flow Alkylation Module Parameters for this compound Synthesis

ParameterModule 1 (Allyl Bromide)Module 2 (2-Bromoallyl Bromide)
Temperature60°C65°C
Residence Time45 minutes60 minutes
Feedstock (Barbituric Acid)20% w/v in acetone-
Product Yield-75% (with microwave assistance)

Catalysis in Optimized Synthetic Pathways

Catalysis plays a crucial role in optimizing the synthetic pathways for this compound, enhancing reaction efficiency and product yield. catalysis.blog

Phase-transfer catalysis (PTC) is a technique that facilitates the migration of reactants between immiscible phases, typically from an aqueous to an organic phase, where the reaction takes place. scientificupdate.comnumberanalytics.com In this compound preparation, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can significantly enhance interfacial reactivity in biphasic systems, leading to reduced reaction times. PTC is particularly beneficial in green chemistry, as it can minimize the need for organic solvents by allowing the use of water. scientificupdate.comwikipedia.org

Microwave-assisted synthesis has been explored to enhance the efficiency of this compound alkylation. Microwave irradiation can accelerate reactions, achieving higher yields with reduced energy input and shorter reaction times compared to conventional heating methods. nih.gov For example, microwave assistance at 100 W for 15 minutes has been shown to achieve a 75% yield in the alkylation step of this compound synthesis.

Analogues and Derivatives Research

The synthesis of this compound involves a two-step alkylation of barbituric acid, first with allyl bromide to form 5-allylbarbituric acid, followed by further alkylation with 2-bromoallyl bromide. This process is a modification of standard barbiturate synthesis techniques, introducing specific halogenated allyl groups.

Structure-Activity Relationship Studies in Barbiturate Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the core barbituric acid structure influence the properties of its derivatives, including this compound. gpatindia.commdpi.com The barbituric acid core, a pyrimidine-dione ring system derived from urea and malonic acid, is essential for the biological activity of barbiturates. firsthope.co.in

Key findings from SAR studies on barbiturates, which are relevant to the design and synthesis of compounds like this compound, include:

Substitution at the 5-position : The presence of two substituent groups at the 5-position of the barbituric acid ring is crucial for sedative-hypnotic activity. gpatindia.comcutm.ac.in If hydrogens are present at this position, it can lead to tautomerization to a highly acidic trihydroxypyrimidine, which cannot cross the blood-brain barrier. cutm.ac.in

Nature of 5-substituents : Alkyl or aryl groups at the C5 position enhance lipid solubility, potency, and duration of action. firsthope.co.in The total number of carbon atoms in the two groups at the 5-position should ideally be between 4 and 10 for optimal therapeutic action. cutm.ac.in Branched-chain isomers generally exhibit greater activity and shorter duration of action compared to straight-chain counterparts. cutm.ac.in

Presence of double bonds : Double bonds in the alkyl substituents at the 5-position can make compounds more susceptible to tissue oxidation, leading to shorter durations of action. cutm.ac.in this compound's structure includes both allyl and 2-bromoallyl groups at the 5-position, which are unsaturated.

N-substitution : Methylation of one of the imide hydrogens (at the 1 or 3 position) can increase the onset of action and reduce the duration of action. gpatindia.comcutm.ac.in

Polar functional groups : Introduction of polar functional groups at the 5-position can lead to compounds devoid of sedative-hypnotic or anticonvulsive activity. gpatindia.com

Table 2: Key Structure-Activity Relationships in Barbiturate Synthesis

Structural FeatureImpact on Activity/Properties
5,5-DisubstitutionPrime requirement for sedative-hypnotic activity gpatindia.com
Total Carbons at 5-position4-10 carbons for optimal therapeutic action cutm.ac.in
Branched vs. Straight ChainBranched isomers: greater activity, shorter duration cutm.ac.in
Double Bonds at 5-positionIncreased vulnerability to tissue oxidation, shorter action cutm.ac.in
N-MethylationIncreased onset of action, reduced duration gpatindia.comcutm.ac.in
Polar Groups at 5-positionLoss of sedative-hypnotic/anticonvulsive activity gpatindia.com

Exploration of Novel Barbiturate Derivatives from this compound Precursors

This compound (5-(2-bromoprop-2-enyl)-5-(2-propenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione) is characterized by its pyrimidine (B1678525) ring substituted at the C5 position with both an allyl group and a 2-bromoallyl group. cymitquimica.com This specific substitution pattern distinguishes this compound from many other barbiturates and contributes to its unique chemical and pharmacological profile. The synthesis of this compound itself typically involves a two-step alkylation of barbituric acid: initially reacting barbituric acid with allyl bromide, followed by a secondary alkylation with 2-bromoallyl bromide under basic conditions. This process introduces the key unsaturated and halogenated functionalities that are central to its structure.

Despite the presence of reactive functional groups within the this compound molecule, extensive detailed research specifically focusing on the systematic synthesis and characterization of novel barbiturate derivatives directly from this compound as a precursor is not widely documented in the readily available scientific literature. Most derivatization research in the broader barbiturate family tends to utilize simpler barbituric acid derivatives or barbituric acid itself as the primary starting material for exploring new chemical entities. However, the inherent chemical functionalities of this compound suggest several potential pathways for derivatization.

Potential Avenues for Derivatization Based on Functional Groups:

The allyl and 2-bromoallyl substituents at the C5 position of this compound offer distinct sites for chemical modification:

Reactions of the Allyl Group (—CH₂CH=CH₂): The terminal double bond in the allyl moiety is susceptible to various addition reactions common in organic chemistry. These could include:

Hydrogenation: Catalytic hydrogenation could saturate the double bond, leading to a propyl group.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

Epoxidation/Dihydroxylation: Formation of epoxide rings or diols through oxidation.

Polymerization: Under specific conditions, the allyl group could participate in polymerization reactions.

Reactions of the 2-Bromoallyl Group (—CH₂C(Br)=CH₂): This group presents both a double bond and a vinylic bromine atom, offering more complex reaction possibilities:

Addition Reactions to the Double Bond: Similar to the allyl group, the double bond can undergo hydrogenation, halogenation, or hydrohalogenation.

Nucleophilic Substitution of Bromine: While vinylic halides are generally less reactive towards nucleophilic substitution, under harsh conditions or with specific catalysts, substitution of the bromine atom with other nucleophiles could be explored.

Elimination Reactions: Elimination of HBr to form an alkyne, though this would likely require strong bases and specific conditions.

Cross-Coupling Reactions: The vinylic bromine could potentially be utilized in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira couplings) to introduce more complex carbon frameworks, leading to highly novel structures.

N-Alkylation of Imide Nitrogens: The nitrogen atoms within the pyrimidine ring of the barbiturate scaffold possess acidic protons and can undergo N-alkylation reactions. While specific synthetic details for N-alkylation of this compound itself are not extensively detailed in the provided search results, the existence of "methylthis compound" as a related compound in pharmacokinetic studies suggests that N-methylation or similar N-alkylation modifications are chemically feasible and have been investigated in the context of barbiturate metabolism. ru.nlwikipedia.org Such modifications can significantly alter a compound's lipophilicity, metabolic stability, and receptor binding characteristics.

The exploration of these derivatization pathways could lead to novel barbiturate compounds with altered physicochemical properties, metabolic profiles, or potentially new biological activities, moving beyond the traditional sedative-hypnotic applications. However, specific detailed research findings and associated data tables on the yields and characteristics of such novel derivatives synthesized directly from this compound are not prominently featured in the current literature.

Table 1: Key Chemical Data for this compound

PropertyValueSource Index
Chemical FormulaC₁₀H₁₁BrN₂O₃ cymitquimica.com
Molecular Weight287.11 g/mol cymitquimica.com
CAS Number561-86-4 cymitquimica.com
PubChem CID68416
IUPAC Name5-(2-bromoprop-2-enyl)-5-(prop-2-enyl)pyrimidine-2,4,6(1H,3H,5H)-trione cymitquimica.com
Substituents at C5Allyl, 2-Bromoallyl

Molecular and Cellular Pharmacology Research

Mechanism of Action at the Molecular Level

The primary mechanism of action for brallobarbital, like other barbiturates, involves the modulation of the central nervous system's inhibitory and excitatory neurotransmitter systems. wikipedia.orgchemeurope.com It primarily enhances the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor and also interacts with glutamate (B1630785) receptors. wikipedia.orgchemeurope.com

Gamma-Aminobutyric Acid (GABA) Receptor Modulation Studies

This compound's effects are largely attributed to its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. wikipedia.orgnews-medical.net

This compound binds to the GABA-A receptor at a site distinct from both the GABA binding site and the benzodiazepine (B76468) binding site. wikipedia.orgwikipedia.org Barbiturates act as positive allosteric modulators of GABA-A receptors. wikipedia.org At higher concentrations, they can also act as direct agonists, opening the chloride ion channel even in the absence of GABA. wikipedia.org The binding site for barbiturates is located within the transmembrane domains of the receptor's subunits. wikipedia.orgwikipedia.org

Receptor/SiteModulatorEffect
GABA-A ReceptorThis compound (Barbiturates)Positive Allosteric Modulation, Direct Agonism at high doses
GABA Binding SiteGABAAgonist
Benzodiazepine SiteBenzodiazepinesPositive Allosteric Modulation

A key aspect of this compound's mechanism is its effect on the GABA-A receptor's chloride ion channel. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates like this compound increase the duration for which the channel remains open. wikipedia.orgebi.ac.ukebi.ac.uk This prolonged opening allows a greater influx of chloride ions into the neuron. news-medical.netumich.edu Single-channel recordings have demonstrated that barbiturates increase the mean channel open time without altering the conductance of the receptor. umich.edu

Compound ClassEffect on GABA-A Chloride ChannelConsequence
Barbiturates (e.g., this compound)Increases duration of opening. wikipedia.orgebi.ac.ukebi.ac.ukEnhanced and prolonged inhibitory signal. umich.edu
BenzodiazepinesIncreases frequency of opening. wikipedia.orgebi.ac.ukebi.ac.ukIncreased potency of GABA. wikipedia.org

The increased influx of negatively charged chloride ions, resulting from the prolonged opening of the GABA-A receptor channel, leads to hyperpolarization of the neuronal membrane. news-medical.netlongdom.org Hyperpolarization makes the neuron's membrane potential more negative, thereby increasing the stimulus required to reach the action potential threshold and firing. longdom.org This ultimately results in decreased neuronal excitability and a general depression of the central nervous system. news-medical.net Studies on cultured mammalian spinal cord neurons have shown that anesthetic barbiturates can directly depress neuronal excitability by increasing membrane conductance. nih.gov

Interaction with Ionotropic Glutamate Receptors

In addition to their primary action on GABA-A receptors, barbiturates, including by extension this compound, also affect excitatory neurotransmission mediated by glutamate. wikipedia.orgchemeurope.com Glutamate is the principal excitatory neurotransmitter in the central nervous system. wikipedia.org

ReceptorAction of BarbituratesReference
AMPABlockade wikipedia.orgchemeurope.com
KainateBlockade wikipedia.org
Kainate Receptor Blockade Studies

This compound, as a member of the barbiturate (B1230296) class, is understood to exert its effects on the central nervous system through multiple mechanisms. wikipedia.org While the primary mechanism involves the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor, barbiturates also directly inhibit excitatory neurotransmission. wikipedia.orgresearchgate.net Research has demonstrated that barbiturates, in addition to their GABAergic effects, act as antagonists at ionotropic glutamate receptors, specifically blocking both AMPA and kainate receptors. wikipedia.orgresearchgate.net Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system. wikipedia.org

Table 1: Summary of Barbiturate Effects on Excitatory Receptors

Receptor Type Action of Barbiturates Consequence of Action Reference
Kainate Receptor Antagonism / Blockade Inhibition of excitatory neurotransmission wikipedia.org, researchgate.net
AMPA Receptor Antagonism / Blockade Inhibition of excitatory neurotransmission wikipedia.org, researchgate.net

Modulation of Intracellular Calcium Dynamics

Barbiturates, including by extension this compound, modulate crucial cellular signaling pathways by altering intracellular calcium (Ca²⁺) dynamics. nih.gov Research indicates that at higher concentrations, barbiturates inhibit the calcium-dependent release of neurotransmitters like glutamate. wikipedia.org This effect is achieved by acting on P/Q-type voltage-dependent calcium channels. wikipedia.org Studies using mouse dorsal root ganglion neurons have demonstrated that barbiturates decrease the calcium-dependent component of action potentials. nih.gov This action is consistent with a reduction in neuronal calcium entry. nih.gov

Inhibition of Calcium Accumulation by Neural Tissue

A significant aspect of the pharmacological action of barbiturates is their ability to inhibit calcium influx into neural tissues, particularly at the nerve endings. nih.gov In vitro studies have shown that barbiturates inhibit the uptake of calcium by depolarized synaptosomes, which are isolated nerve terminals. nih.gov Further research using voltage-clamp techniques on mouse neurons revealed that barbiturates reduce inward calcium current and calcium chord conductance. nih.gov The mechanism for this reduction is believed to be an enhancement of calcium channel inactivation or a form of open channel blockade, rather than an alteration of the leak conductance. nih.gov This direct inhibition of calcium accumulation in nerve terminals is a key component of their cellular mechanism. nih.govnih.gov

Pharmacological Importance of Calcium Effects in Research

Table 2: Research Findings on Barbiturate Effects on Calcium Dynamics

Research Focus Experimental Model Key Finding Reference
Voltage-Dependent Calcium Conductance Mouse dorsal root ganglion neurons Barbiturates decrease the calcium-dependent component of action potentials and reduce inward calcium current. nih.gov
Calcium Uptake in Nerve Terminals Depolarized synaptosomes (in vitro) Barbiturates inhibit the uptake of calcium by nerve terminals. nih.gov
Neurotransmitter Release General At higher concentrations, barbiturates inhibit the Ca²⁺-dependent release of neurotransmitters. wikipedia.org

Receptor Binding Dynamics and Specificity Research

In Vitro Receptor Binding Studies

The receptor binding profile of barbiturates has been characterized in various in vitro studies. These compounds bind to a specific site on the GABA-A receptor complex, which is distinct from the binding sites for GABA itself and for benzodiazepines. wikipedia.org This binding enhances the effect of GABA by increasing the duration of chloride ion channel opening. wikipedia.org

Beyond the GABA-A receptor, research has shown that barbiturates also interact with other receptor systems. In vitro studies have reported that barbiturates can augment the affinity of benzodiazepine receptors. nih.gov For example, experiments using [3H]Ro15-1788 to measure benzodiazepine receptor binding showed that pentobarbital (B6593769) increased receptor binding in cerebral cortex and cerebellum preparations. nih.gov This increase was attributed to a change in apparent receptor affinity. nih.gov The potency of different barbiturates in augmenting benzodiazepine receptor binding was found to correlate with their anesthetic/hypnotic activity, with the order being secobarbital > pentobarbital > amobarbital > phenobarbital (B1680315) > barbital. nih.gov These studies are critical for elucidating the complex interactions of barbiturates with various components of the neuronal signaling machinery.

Artificial Receptor Binding Studies for Supramolecular Chemistry and Molecular Devices

The specific binding characteristics of the barbiturate structure have been leveraged in fields beyond pharmacology, notably in supramolecular chemistry. wikipedia.orguobabylon.edu.iq A landmark study published in 1988 detailed the synthesis and binding properties of an artificial receptor specifically designed to bind barbiturates through six complementary hydrogen bonds. wikipedia.orguobabylon.edu.iq This work initiated a new area of research focused on creating synthetic receptors for barbiturates and related compounds like cyanurates. wikipedia.orguobabylon.edu.iq

The goal of these studies is not to develop new drugs, but to utilize the precise molecular recognition between the synthetic host and the barbiturate guest for applications in materials science and the development of molecular devices. wikipedia.orguobabylon.edu.iq This research explores the fundamental principles of molecular self-assembly and host-guest chemistry, using the barbiturate molecule as a model component. nih.govmdpi.com The ability to design molecules that selectively bind barbiturates opens possibilities for creating new sensors, materials with tunable properties, and components for molecular-scale electronics. wikipedia.orguobabylon.edu.iq

Ligand-Receptor Interaction Modeling and Prediction

The study of this compound at the molecular level involves sophisticated computational and experimental techniques to model and predict its interaction with target receptors. These methods, including molecular docking and photolabeling, provide critical insights into the structural basis of its pharmacological activity.

At its primary target, the gamma-aminobutyric acid type A (GABA-A) receptor, this compound acts as a positive allosteric modulator. jneurosci.org Like other barbiturates, it binds to the receptor at a site distinct from that of the endogenous ligand GABA and from benzodiazepines, enhancing the inhibitory effects of GABA. frontiersin.org This interaction increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Experimental studies using photolabeling techniques have been crucial in mapping the binding sites of general anesthetics on the GABA-A receptor. These studies reveal that anesthetics often bind in transmembrane pockets located between the receptor's subunits. nih.govresearchgate.net Research comparing various anesthetic compounds has shown that this compound, along with other bulky barbiturates like thiopental, exhibits a decreasing preference for any single, specific subunit interface on the GABA-A receptor. nih.gov This contrasts with more targeted compounds, such as certain etomidate (B1671615) derivatives, which show high preference for specific interfaces. nih.gov This suggests a less selective binding mode for this compound, which may contribute to its broad pharmacological profile.

Table 1: Comparative Binding Characteristics of General Anesthetics at GABA-A Receptor Subunit Interfaces
CompoundBinding Site Preference at Subunit InterfacesReference
This compoundDecreasing preference for any specific interface; less selective binding. nih.gov
ThiopentalDecreasing preference for any specific interface (similar to this compound). nih.gov
mTFD-mephobarbitalPhotolabels sites at the α–β and γ–β non-agonist interfaces. nih.gov
Azi-etomidatePhotolabels residues at the β+–α− interfaces. nih.gov

Beyond its primary target, the binding potential of this compound has been explored through in silico molecular docking studies against other proteins. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org The strength of this interaction is estimated as a binding affinity or docking score, typically measured in kcal/mol, where a more negative value indicates a stronger and more stable interaction. fip.orgnih.gov

One such study investigated the interaction of various phytochemicals, including this compound, with Odorant Binding Proteins (OBPs) from the mosquito Aedes aegypti. researchgate.netdntb.gov.ua The research identified this compound as having a high binding affinity and significant interaction with the mosquito's OBP, suggesting its potential to disrupt olfactory processes. researchgate.netdntb.gov.ua While this is not a therapeutic target in humans, this research exemplifies how ligand-receptor interaction modeling can be applied to understand the broader biochemical interaction profile of a compound.

Table 2: Molecular Docking Findings for this compound against Aedes aegypti Odorant Binding Protein (OBP)
CompoundTarget ProteinFindingModeling TechniqueReference
This compoundAedes aegypti Odorant Binding Protein (OBP)Identified as having high binding affinity and significant interaction.Molecular Docking researchgate.netdntb.gov.ua

These modeling and prediction studies are fundamental to molecular pharmacology. nih.gov They not only help to elucidate the mechanisms of action at well-established targets like the GABA-A receptor but also enable the exploration of new potential interactions and applications for existing compounds.

Pharmacokinetic and Pharmacodynamic Research in Non Clinical Models

Absorption and Distribution Studies in Animal Models

Investigations into Brallobarbital's pharmacokinetic profile in animal models, particularly rats, indicate rapid absorption following oral administration. researchgate.net Consistent with the general characteristics of barbiturates, its lipophilic nature facilitates efficient uptake into the bloodstream and widespread distribution throughout various body tissues. researchgate.net

Pharmacokinetic studies have highlighted route-dependent characteristics in this compound's disposition. Oral or portal vein administration in rats has been observed to result in prolonged elimination half-lives when compared to intravenous injection. ru.nlnih.gov This difference is partly attributed to a reduced bioavailability following oral administration, a phenomenon influenced by first-pass metabolism. ru.nl Further studies in rats have shown that the equilibrium between blood and liver, as well as blood and kidneys, is achieved relatively rapidly, within approximately 2 minutes. In contrast, the equilibrium between blood and brain is established at a slower rate. ru.nl

Hepatic Metabolism and Biotransformation Pathways Research

This compound undergoes substantial hepatic metabolism, primarily through the action of cytochrome P450 enzymes. ru.nl This metabolic conversion represents the principal pathway for its elimination from the body. ru.nl In vitro models, such as isolated perfused rat liver preparations and hepatocyte cultures, have been instrumental in studying this compound's metabolism, demonstrating that the metabolic pathways observed in these systems are comparable to those in the intact liver. ru.nl The biotransformation processes yield various metabolites, some of which may contribute to the compound's pharmacological effects. mdpi.com

Role of Cytochrome P450 Enzymes in Barbiturate (B1230296) Metabolism

The cytochrome P450 (CYP) enzyme family is the predominant enzymatic system responsible for the phase I metabolism of xenobiotics, including pharmaceutical compounds like this compound. mdpi.com Within the liver, the CYP3A family is notably abundant, with CYP3A4 being a key isoform involved in metabolizing a wide array of substances. medsafe.govt.nz CYP monooxygenases catalyze hydroxylation reactions, leading to the formation of hydroxylated metabolites. mdpi.com Barbiturates, as a class of compounds, are recognized for their ability to induce the activity of various cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4/5. medsafe.govt.nznih.gov This enzyme induction can significantly influence the metabolic clearance of the parent compound. medsafe.govt.nznih.gov

Identification of Research Metabolites and Pathways

The metabolic breakdown of this compound results in the formation of multiple metabolites. One such identified metabolite is this compound M (des-Br, OH) nih.gov. Research suggests that certain metabolites, particularly those formed after oral administration, may be responsible for the delayed elimination of this compound. nih.gov

Analytical challenges exist in the comprehensive characterization of this compound's metabolites. Standard gas chromatography (GC) methods may lack the necessary sensitivity for detecting unstable or polar metabolites. nih.gov To improve metabolite identification, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or isotopic labeling are recommended. nih.gov For instance, a putative convulsant metabolite, hypothesized to be formed following oral administration, remains uncharacterized due to existing analytical limitations. nih.gov this compound and some of its metabolites have been detected in urine samples, indicating their excretion pathways. mdpi.com

Enzyme Induction Research in Animal Models

Studies in animal models have demonstrated that the pharmacokinetics of this compound are susceptible to enzyme induction. Pre-treatment with phenobarbital (B1680315), a well-known inducer of CYP450 enzymes, has been shown to enhance CYP450 activity and consequently reduce this compound's half-life in rats. ru.nl This induction leads to an accelerated clearance of the parent compound. However, it has also been observed that enzyme induction can paradoxically contribute to persistent toxicity by accelerating the breakdown of inhibitory metabolites. Research employing isolated liver perfusion systems has further corroborated the role of hepatic metabolite-mediated inhibition in the metabolism of this compound. For long-term studies, it is critical to balance enzyme induction protocols with meticulous monitoring of metabolite profiles. Barbiturates, as a class, are known to induce microsomal enzymes. nih.gov

Elimination Kinetics in Pre-Clinical Models

The primary route of elimination for this compound is through metabolic conversion within the liver. ru.nl The rate of elimination can vary considerably among different barbiturate compounds. ru.nl Pharmacokinetic studies conducted in intact rats have revealed bi-exponential concentration-time curves, which are typically analyzed using a two-compartment model to characterize the drug's distribution and elimination from the body. ru.nl

Half-Life Determination in Animal Systems

The half-life of this compound in animal systems is influenced by the route of administration. Investigations in rats have shown that oral or portal vein administration leads to prolonged elimination half-lives when compared to intravenous injection. ru.nlnih.gov For example, in phenobarbital-induced rats, the half-life of this compound was observed to increase from approximately 35 minutes after intravenous administration to about 60 minutes following oral dosing. In other studies, intravenous administration in rats resulted in a half-life of approximately 3 hours, a duration found to be independent of the administered dose. ru.nl Furthermore, the co-administration of compounds such as secobarbital and hydroxyzine (B1673990), which are components of combination products, has been noted to increase this compound's half-life. nih.gov This delayed elimination, particularly after oral administration, is partly attributed to a this compound metabolite and the inhibitory effects of other co-administered agents. nih.gov

Table 1: this compound Half-Life in Rat Models

Route of AdministrationHalf-Life (approximate)Condition/Notes
Intravenous35 minutesPhenobarbital-induced rats
Oral60 minutesPhenobarbital-induced rats
Intravenous3 hoursDose-independent ru.nl
Oral / Portal VeinProlongedCompared to IV ru.nlnih.gov

Analytical Methodologies in Brallobarbital Research

Spectroscopic Techniques for Chemical Characterization in Research

Spectroscopic methods are fundamental for identifying and characterizing the chemical structure of Brallobarbital, providing insights into its molecular composition and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique in the analysis of barbiturates, including this compound, offering both separation and identification capabilities. Research has demonstrated the utility of GC-MS for identifying this compound through its characteristic mass spectral fragmentation pattern. Specifically, identification can be achieved via the molecular ion peak at m/z 287 ([M]⁺), along with significant fragment ions observed at m/z 169 (C₅H₅BrO₂⁺) and m/z 117 (C₄H₅NO₂⁺) .

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the high-resolution structural elucidation of chemical compounds, including this compound. This technique provides detailed insights into the atomic-level structure of molecules, making it invaluable for both qualitative and quantitative assessment in pharmaceutical research bruker.combrieflands.com.

For this compound, ¹H NMR spectroscopy provides key diagnostic signals that confirm its structure. Notable signals include those in the δ 5.8–6.1 ppm range, characteristic of allylic protons, and a signal at δ 4.6 ppm, attributed to the bromoallyl CH₂ group . NMR's capacity for detailed atomic-level characterization is crucial in the development and quality control of pharmaceutical substances. Recent advancements, particularly with benchtop NMR spectrometers, have made this technique more accessible for quantifying pharmaceutical molecules in bulk drugs and dosage forms, offering a method that is simple, cost-effective, and relatively fast brieflands.com.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification, providing robust methods for purity assessment and concentration determination.

High-Performance Liquid Chromatography (HPLC) is a widely established and versatile technique for the separation and quantification of drugs, including barbiturates mdpi.comunodc.orgjaypeedigital.com. The development and validation of HPLC methods are critical to ensure their accuracy, precision, linearity, and robustness for routine analysis. While specific detailed research on HPLC method development solely for this compound was not extensively detailed in the provided snippets, the general principles of HPLC development and validation are universally applied to barbiturates and other pharmaceutical compounds.

HPLC methods are typically developed to be accurate, simple, rapid, precise, and linear, and are rigorously validated in accordance with guidelines such as those set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) innovareacademics.inresearchgate.netnih.govresearchgate.net. Key validation parameters include system suitability, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness innovareacademics.inresearchgate.netnih.govresearchgate.net. For instance, HPLC-UV and LC-MS methods developed for barbiturates in biological specimens like whole blood and urine have demonstrated excellent linearity (R² > 0.99) and satisfactory repeatability (relative standard deviation <12%) researchgate.net.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical toxicology, offering enhanced efficiency, sensitivity, and specificity for the determination of barbiturates mdpi.com. This technique is particularly valuable for high-throughput analysis due to its ability to streamline sample preparation. UPLC-MS/MS eliminates the need for labor-intensive liquid-liquid extraction and post-extraction derivatization steps, which are often prerequisites for GC-MS analysis. This simplification can reduce the typical batch sample preparation time by more than 50% waters.com.

UPLC-MS/MS methods for barbiturates can be developed using a simple sample dilution step, which also significantly reduces the required sample volume (e.g., 50 µL compared to 1 mL for liquid-liquid extraction) waters.com. This compound has been identified as a compound detectable by fast toxicological screening kits employing LC-MS/MS eurekakit.com. Furthermore, UPLC-MS/MS methods have been successfully developed for the detection and quantification of multiple barbiturate (B1230296) drugs, including those found in urine samples, often incorporating deuterated internal standards to ensure accuracy and achieving low limits of quantification nih.gov.

Thin-Layer Chromatography (TLC) is a foundational and widely employed technique in research screening studies due to its speed, cost-effectiveness, and portability unodc.orgjaypeedigital.comanalyticaltoxicology.com. TLC requires minimal instrumentation and features easily learned experimental procedures, making it a practical choice for initial qualitative analysis analyticaltoxicology.com.

In the context of barbiturate research, TLC serves as a valuable initial screening method, often preceding more definitive confirmatory techniques unodc.org. Barbiturates can be detected on TLC plates by producing characteristic blue-violet spots against a pink background when sprayed with specific reagents, with detection limits typically ranging from 1 to 5 µg unodc.org. The evolution of TLC has also led to High-Performance Thin-Layer Chromatography (HPTLC), which utilizes kinetically optimized layers for faster and more efficient separations, alongside a broader range of sorbent chemistries to enhance selectivity analyticaltoxicology.com.

Compound Names and PubChem CIDs

Immunoassay Development for Barbiturate Research

Immunoassay techniques offer advantages over chromatographic methods for barbiturate screening due to their rapid determination capabilities, often avoiding the need for extensive sample extraction or sophisticated equipment and lengthy assay times wikidata.orgunodc.org. Fluorescence polarization immunoassay (FPIA) is one such automated technique that has been developed for barbiturate screening wikidata.org. The development of immunoassays for barbiturates, including those relevant to this compound, involves the careful design and synthesis of immunogens and tracers. These components are crucial for generating specific antibodies and for the competitive binding assays that form the basis of immunoassay detection wikidoc.orgnih.gov.

Cross-Reactivity Studies with Structural Analogues

Cross-reactivity is a critical aspect of immunoassay development, particularly for compounds like this compound that belong to a broader class of structurally similar drugs. Immunoassays are known to exhibit cross-reactivity with structurally similar substances, which can lead to false positive or negative results googleapis.com. In the context of barbiturate immunoassays, this compound's cross-reactivity has been specifically evaluated. Studies have shown that the size and branching of the larger 5-substituent on the barbiturate structure are important factors influencing cross-reactivity wikidata.orgwikidoc.org. For instance, talbutal, with its branched 5-isobutyl group, often exhibits better cross-reactivity than aprobarbital (B1667570) (5-isopropyl group), this compound (5-bromoallyl group), or allobarbital (unbranched 5-allyl group) in certain assays wikidata.orgwikidoc.org.

A fluorescence immunoassay procedure using specific tracers and immunogens demonstrated varying degrees of cross-reactivity among different barbiturates. Secobarbital is frequently used as a calibrator in these assays, showing 100% cross-reactivity by definition wikidata.orgwikidoc.org. The following table illustrates typical cross-reactivity percentages for this compound and other barbiturates relative to secobarbital in such assays:

CompoundConcentration (ng/mL)Cross-Reactivity (%) nih.gov
Secobarbital1200100
This compound1200159
Pentobarbital (B6593769)120064
Phenobarbital (B1680315)1200107
Butabarbital1200>167
Butalbital1200>167
Butobarbital1200NA (Not Available)
Cyclopentobarbital1200>167
Talbutal1200>167

Note: "HI >167" indicates high cross-reactivity, greater than 167%. "NA" indicates data not available in the cited source.

Cross-reactivity studies also extend to compounds that are structurally similar but not barbiturates, such as phenytoin (B1677684) and glutethimide, which generally show low cross-reactivities, often only at very high concentrations wikidata.orgwikidoc.orgnih.govgoogleapis.com.

Method Validation and Research Quality Control

Method validation is essential in analytical research to ensure that the chosen analytical procedure is suitable for its intended purpose, providing reliable and accurate results. Key validation parameters include sensitivity, linearity, recovery, reproducibility, and stability vichsec.orgchromatographyonline.com. For barbiturate analysis, these parameters are rigorously assessed to ensure the quality and reliability of research findings.

Sensitivity and Linearity Assessments in Analytical Research

Sensitivity in barbiturate immunoassays is determined by identifying the lowest measurable concentration distinguishable from a blank sample. For example, in some barbiturate immunoassays, sensitivity has been reported to be less than 40 ng/mL when secobarbital is used as a calibrator wikidata.orgwikidoc.org. Linearity assessments demonstrate that the analytical method provides results directly proportional to the analyte concentration over a defined range. For barbiturate immunoassays, dilution linearity has been demonstrated up to 1200 ng/mL, with correlation coefficients (R) greater than 0.99 wikidata.org. In liquid chromatography-mass spectrometry (LC-MS) methods for other barbiturates like phenobarbital, barbital, amobarbital, and secobarbital, linearity ranges up to 2000 ng/mL with correlation coefficients (R²) of 0.995 or higher have been reported nih.gov.

Recovery and Reproducibility in Research Samples

Reproducibility, or precision, assesses the consistency of results when the same sample is analyzed multiple times. For barbiturate immunoassays, coefficients of variation (CV) have been observed to range from 5.96% to 8.61% wikidata.org. In LC-MS methods for barbiturates, intra-day and inter-day precision values have been reported to be less than 4.0% and 10.7%, respectively nih.gov.

Stability and Decomposition Studies in Analytical Contexts

Stability studies are crucial for understanding how this compound, or any analyte, behaves under various conditions relevant to sample collection, storage, and analysis, ensuring the integrity of analytical results. While specific detailed analytical stability and decomposition studies for this compound itself are not extensively documented in the provided search results, general principles of barbiturate stability can be applied. Barbiturates, as a class, exhibit varying degrees of stability depending on environmental factors such as pH, temperature, and the presence of other chemicals sigmaaldrich.com.

For instance, studies on other barbiturates have shown that phenobarbital can slowly decompose in aqueous solutions over a pH range of approximately 3.5 to 9.5, with more rapid decomposition at higher pH values, especially in the presence of formaldehyde (B43269) sigmaaldrich.com. In contrast, pentobarbital decomposes more slowly, and secobarbital has shown no detectable decomposition under similar studied conditions sigmaaldrich.com. The pharmacokinetic studies of this compound have indicated that its elimination half-life can vary significantly based on the route of administration, with oral intake leading to a longer half-life compared to intravenous injection, which suggests differences in metabolic stability in vivo chromatographyonline.comguidetopharmacology.org. This highlights the importance of considering potential degradation pathways in biological samples during analytical procedures and storage. For analytical purposes, it is generally recommended to conduct stability testing under accelerated and stress conditions to understand degradation pathways and validate analytical methods vichsec.orgchromatographyonline.com.

Pre Clinical and in Vitro Research Applications

In Vitro Models for Metabolic Stability and Enzyme Inhibition

In vitro models play a pivotal role in assessing the metabolic stability of compounds like Brallobarbital and identifying the enzymes involved in their biotransformation. These systems offer controlled environments to study drug metabolism without the complexities of a whole organism.

Hepatocyte and Microsomal Assay Systems in Research

Hepatocyte cultures and microsomal assay systems are widely employed to quantify the metabolic stability and enzyme inhibition profiles of chemical compounds, including this compound. This compound undergoes hepatic metabolism primarily through cytochrome P450 (CYP) enzymes wikipedia.org.

Studies utilizing isolated liver cells (hepatocytes) and liver microsomes provide valuable insights into various aspects of drug metabolism. These assays help researchers understand the influence of liver blood flow on metabolic degradation, the rate at which drugs penetrate liver cells, their access to microsomes, and their binding to and biotransformation by liver enzymes sigmaaldrich.com. Metabolic stability, a key parameter in drug discovery, is often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint) nih.govthermofisher.com. Microsomes, as subcellular fractions, contain a range of phase I enzymes, such as CYPs, flavin-containing monooxygenases, esterases, amidases, and epoxide hydrolases, as well as phase II enzymes like UDP-glucuronosyltransferases (UGTs) mims.com. Hepatocytes, being intact cells, are considered more physiologically relevant than microsomes for evaluating metabolic stability fishersci.ca.

Research findings indicate that this compound's metabolic clearance is significantly influenced by liver blood flow wikipedia.org. Furthermore, the presence of co-administered compounds can impact this compound's hepatic metabolism. For instance, in rat studies, secobarbital and hydroxyzine (B1673990) have been shown to synergistically inhibit this compound's hepatic metabolism, leading to an increase in its half-life wikipedia.orguni.lu. Specifically, secobarbital was observed to increase the half-life by a factor of two, with hydroxyzine demonstrating an even more pronounced effect uni.lu.

Isolated Perfused Organ Systems (e.g., Rat Liver) in Pharmacokinetic Research

Isolated perfused organ systems, such as the isolated perfused rat liver (IPRL), serve as sophisticated in vitro models for detailed pharmacokinetic research. These systems are instrumental in studying hepatic clearance and metabolism by eliminating neural and hormonal interferences and excluding non-hepatic elimination routes like renal excretion citeab.com.

Studies using IPRL have demonstrated that this compound's metabolic clearance is directly influenced by liver blood flow wikipedia.org. A reduced flow rate can lead to prolonged hepatic retention and an increase in metabolite formation wikipedia.org. The elimination rate of this compound in the isolated perfused rat liver system has been observed to be slower compared to in vivo intravenous experiments sigmaaldrich.com. This model is particularly valuable for isolating hepatic metabolic effects and gaining a deeper understanding of first-pass metabolism wikipedia.orguni.lu.

Pharmacokinetic research findings for this compound in control rats, using both oral and intravenous routes, highlight route-dependent differences in elimination half-lives:

ParameterIntravenous Administration (Control Rats)Oral Administration (Control Rats)
Elimination Half-life35 minutes wikipedia.org60 minutes wikipedia.org

This data underscores the importance of the hepatic system in this compound's disposition and the utility of isolated perfused organ models in elucidating these mechanisms.

Animal Models in Pharmacological Research

Animal models are indispensable in pre-clinical pharmacological research, providing a bridge between in vitro findings and potential in vivo effects. This compound's properties have been investigated in various animal models to understand its hypnotic, sedative, and potential effects on neuropsychiatric disorders.

Hypnotic and Sedative Property Evaluation in Animal Models

This compound has demonstrated effective hypnotic properties in animal models, which historically contributed to its consideration for use in veterinary medicine for inducing anesthesia wikipedia.org. Research involving rats has shown that oral administration of this compound leads to significant hypnosis, thereby indicating its efficacy as a sedative agent wikipedia.org.

The barbiturate-induced sleep model is a widely recognized animal model for evaluating substances with hypnotic-sedative properties wikidata.orgnih.gov. This model typically assesses the ability of a compound to increase sleeping time induced by barbiturates wikidata.orgnih.gov.

Models for Neuropsychiatric Disorder Research (e.g., Anxiety, Seizures)

Animal models are critical for investigating the potential effects of compounds on neuropsychiatric disorders, including anxiety and seizures.

While direct studies on this compound in animal models for anxiety were not explicitly detailed in the provided information, the general approach involves models such as the elevated plus-maze (EPM) and the open field test nih.govwikidoc.org. Other barbiturates, like phenobarbital (B1680315), have been examined in two-compartment exploratory models to assess their anxiolytic properties wikidoc.org.

Regarding seizure research, this compound, akin to other barbiturates, may possess anticonvulsant effects wikipedia.org. Animal models for inducing seizures include chemically induced methods using agents such as pentylenetetrazole (PTZ), kainic acid, or pilocarpine, as well as maximal electroshock (MES) nih.govciteab.comthermofisher.com. Barbiturates like phenobarbital are known for their use in managing seizure disorders and status epilepticus in these research contexts mentalhealth.comwikipedia.org.

Drug Self-Administration Models for Addiction Research

Drug self-administration models in animals are considered the "gold standard" preclinical procedure for measuring the reinforcing (i.e., rewarding/aversive) effects of drugs and are widely used to investigate drug-seeking and drug-taking behavior nih.govwikipedia.orgnih.govwikipedia.org. In these models, animals are trained to perform an operant response, such as pressing a lever, to receive a dose of the drug, typically administered via an intravenous catheter wikipedia.orgwikipedia.org. The frequency of this operant behavior is often used as an indicator of the reinforcing and addictive potential of the substance nih.gov.

While these models are broadly applicable for evaluating the abuse potential of various psychoactive drugs, including barbiturates, specific detailed research findings on this compound itself in drug self-administration models for addiction research were not found in the provided search results. However, given this compound's classification as a barbiturate (B1230296), these models would be relevant for assessing its reinforcing properties and potential for abuse.

Novel Therapeutic Research Directions and Compound Identification

Recent scientific endeavors have expanded the understanding of this compound's potential beyond its known central nervous system effects, exploring its utility in new therapeutic areas and its presence in natural biological systems.

Molecular docking studies have indicated promising results for this compound in the context of anticancer drug development. Investigations into its molecular interactions have revealed that this compound exhibits low binding energy values, which is suggestive of potential efficacy against certain cancer cell lines.

A specific study involving the GC-MS profiling of extracts from endophytic fungi identified this compound as a compound of interest. Subsequent molecular docking analysis was performed to evaluate its anticancer potential against the non-small cell lung carcinoma receptor, Epidermal Growth Factor Receptor (EGFR). In this analysis, this compound demonstrated some of the lowest E-min values, thereby suggesting its potential as a candidate for anticancer drug development. nih.govmdpi.comresearchgate.netdntb.gov.ua

Intriguingly, this compound has been identified as a bioactive compound produced by endophytic fungi that are associated with various medicinal plants. nih.govmdpi.comresearchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound was detected in both the intra- and extracellular products of several endophytic fungal species. These include Graminicolous helminthosporium, Bipolaris australiensis, and Cladosporium cladosporioides, all isolated from different medicinal plant sources. nih.govmdpi.comresearchgate.netresearchgate.net These findings are significant as they suggest that natural sources could serve as a reservoir for novel therapeutic agents, potentially offering alternatives or enhancements to synthetically derived compounds. nih.govmdpi.comresearchgate.net

The following table summarizes some of the bioactive metabolites identified from endophytic fungi, including this compound:

Compound NameSource (Endophytic Fungi)Identification MethodPotential Application (Based on Docking)
This compoundGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSAnticancer (EGFR)
AnthraceneGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSBioactive Metabolite
Benzo[h]quinolineGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSBioactive Metabolite
EthylacridineGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSBioactive Metabolite
2-EthylacridineGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSBioactive Metabolite
CyclotrisiloxaneGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSBioactive Metabolite
5-methyl-2-phenylindolizineGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSAnticancer (EGFR)
1,4-Cyclohexadien-1-oneGraminicolous helminthosporium, Bipolaris australiensis, Cladosporium cladosporioidesGC-MSBioactive Metabolite

This compound has proven to be a valuable research tool in pharmacological investigations, particularly for studying barbiturate metabolism and mechanisms of drug interaction. Its unique chemical structure, which incorporates both allyl and bromoallyl functional groups, has provided important insights into how halogenated substituents influence barbiturate pharmacology. These structural features affect the compound's lipophilicity, metabolic pathways, and receptor binding characteristics, contributing to a deeper understanding of how chemical modifications impact barbiturate activity.

Studies utilizing isolated perfused rat liver preparations have demonstrated that this compound's metabolic clearance is directly influenced by liver blood flow, highlighting its utility in pharmacokinetic research. As a barbituric acid derivative, it functions as a nonselective central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) on GABA-A receptors, thereby modulating chloride currents through receptor channels. drugcentral.org This mechanism of action makes this compound a relevant compound for studying GABAergic system modulation in pharmacological experiments.

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for Brallobarbital Research

Computational modeling offers a powerful toolkit to reinvestigate the properties of established drugs like this compound, potentially uncovering new mechanisms of action or guiding the design of superior derivatives. mdpi.comyale.edu Techniques such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling can provide insights that were previously unattainable. mdpi.comresearchgate.net

MD simulations can be employed to model the interaction of this compound with its primary target, the GABA-A receptor, at an atomic level. biosolveit.deacs.org These simulations could elucidate the precise binding kinetics and conformational changes the receptor undergoes, explaining how this compound potentiates the effect of GABA by increasing the duration of chloride ion channel opening. wikipedia.orgnews-medical.net Furthermore, computational models are crucial for predicting how a molecule will cross the blood-brain barrier (BBB), a critical step for any centrally acting drug. mdpi.com Machine learning models, trained on extensive datasets of molecular properties, could predict the BBB permeability of novel this compound analogs, accelerating the screening process. mdpi.com

In silico design techniques can be used to rationally modify the structure of this compound. researchgate.netbiosolveit.de By analyzing the existing binding pocket on the GABA-A receptor, researchers can propose modifications to the this compound structure to enhance binding affinity or selectivity for specific GABA-A receptor subtypes. biosolveit.denih.gov This could lead to the development of new compounds with more targeted effects and fewer side effects.

Computational TechniquePotential Application in this compound ResearchExpected Outcome
Molecular Dynamics (MD) SimulationsSimulating the binding of this compound to various GABA-A receptor subtypes. acs.orgDetailed understanding of binding site interactions and allosteric modulation mechanisms. biosolveit.de
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate the chemical structure of this compound derivatives with their biological activity.Predicting the sedative-hypnotic potency of novel, unsynthesized analogs.
Machine Learning for BBB PermeabilityPredicting the ability of modified this compound compounds to cross the blood-brain barrier. mdpi.comPrioritizing the synthesis of compounds with a higher likelihood of reaching their CNS target.
Homology ModelingCreating 3D models of specific GABA-A receptor subtypes for which crystal structures are not yet available.Enabling structure-based drug design and virtual screening of this compound-like molecules.

Exploration of Novel Biological Targets Beyond GABA-A Receptors

While the primary mechanism of action for barbiturates is the positive allosteric modulation of GABA-A receptors, evidence suggests they may have other biological targets. news-medical.netnih.gov Exploring these off-target interactions for this compound could open up entirely new therapeutic possibilities.

Recent studies have also explored conjugating the barbiturate (B1230296) structure with other pharmacophores to create hybrid molecules with novel activities. For example, a series of 5-benzylidene(thio)barbiturates were synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. tandfonline.com This suggests that the barbiturate core can serve as a scaffold for designing inhibitors for targets completely unrelated to GABAergic neurotransmission. Future screening of this compound against a wide panel of receptors and enzymes could uncover unexpected biological activities. nih.gov

Potential Novel TargetKnown Barbiturate InteractionPotential Therapeutic Relevance for this compound
AMPA/Kainate ReceptorsBarbiturates can act as antagonists, blocking excitatory neurotransmission. wikipedia.orgNeuroprotection, anticonvulsant activity.
Voltage-Gated Calcium ChannelsBarbiturates can inhibit P/Q-type channels, reducing glutamate (B1630785) release. nih.govModulation of neurotransmitter release, potential analgesic or anticonvulsant effects.
Cholinesterases (AChE, BChE)Barbiturate-sulfonate hybrids have shown inhibitory activity. tandfonline.comPotential applications in neurodegenerative diseases like Alzheimer's.
Other Ion ChannelsGeneral exploration of effects on sodium, potassium, and other ion channels. nih.govCould reveal mechanisms for uncharacterized physiological effects.

Integration of Multi-Omics Data in this compound Research

Multi-omics approaches, which integrate data from various molecular levels such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of a drug's effect on a biological system. plos.orgnih.gov Applying these technologies to this compound research could provide a comprehensive molecular signature of its activity, revealing novel pathways and biomarkers.

By treating neuronal cell cultures or animal models with this compound and subsequently analyzing the changes in gene expression (transcriptomics) and protein levels (proteomics), researchers could identify entire signaling pathways that are modulated by the drug. scienceopen.com This could confirm the engagement of expected targets like the GABA-A receptor subunits but also uncover unforeseen off-target effects. nih.gov For example, such an analysis might reveal changes in the expression of genes related to cellular stress, apoptosis, or synaptic plasticity, providing a deeper understanding of the long-term consequences of barbiturate exposure.

Metabolomics, the study of small molecules and metabolic pathways, could reveal how this compound alters neuronal metabolism. Integrating these different layers of omics data can help construct comprehensive network models of the drug's action. plos.orgnih.gov This data-driven approach is powerful for identifying molecular subtypes of response to a drug and could help in personalizing medicine in the future. plos.org

Omics TechnologyType of Data GeneratedPotential Insights for this compound
Transcriptomics (RNA-seq)Changes in gene expression (mRNA levels) in response to the drug. scienceopen.comIdentification of up- or down-regulated genes and pathways; potential off-target effects.
ProteomicsChanges in protein abundance and post-translational modifications. nih.govUnderstanding the drug's impact on cellular machinery and signaling networks.
MetabolomicsAlterations in the levels of endogenous metabolites (e.g., amino acids, lipids). nih.govRevealing shifts in cellular energy and metabolic pathways.
Integrated Multi-Omics AnalysisA comprehensive network view combining data from all omics layers. plos.orgHolistic understanding of this compound's mechanism of action and discovery of novel biomarkers.

Sustainable and Green Chemistry Approaches in Barbiturate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. ijpsjournal.comrsc.org The synthesis of barbiturates, including this compound, traditionally involves methods that may use hazardous solvents and generate significant waste. jetir.org Modern research focuses on developing more sustainable and environmentally friendly synthetic routes.

One promising green approach is the use of solvent-free reactions, often facilitated by grinding or microwave irradiation. jetir.org For instance, the Knoevenagel condensation, a key step in forming the barbiturate ring structure, can be performed by grinding barbituric acid with aromatic aldehydes in the presence of a mild catalyst like sodium acetate, eliminating the need for organic solvents. jetir.org This method not only reduces pollution but can also lead to shorter reaction times and higher yields.

Other green strategies include using water as a solvent, employing reusable catalysts, and utilizing energy-efficient techniques like ultrasound or microwave-assisted synthesis. mdpi.comresearchgate.net For example, gold nanoparticles have been used as a catalyst for the synthesis of 1,3-dimethyl-5-benzylidenebarbituric acid derivatives. researchgate.net Another approach involves one-pot, multi-component reactions (MCRs) which improve atom economy by combining several synthetic steps into a single operation, thereby reducing waste and energy consumption. mdpi.comnih.gov Applying these principles to the synthesis of this compound could lead to a more cost-effective and ecologically responsible manufacturing process.

Green Chemistry ApproachDescriptionAdvantage over Traditional Methods
Solvent-Free GrindingReactants are physically ground together, often with a solid catalyst, without any solvent. Eliminates solvent waste, reduces pollution, and can shorten reaction times. jetir.org
Microwave-Assisted SynthesisUsing microwave energy to heat the reaction mixture rapidly and uniformly. ijpsjournal.comDrastically reduced reaction times, increased yields, and lower energy consumption. mdpi.com
Aqueous Media ReactionsUsing water as the reaction solvent instead of volatile organic compounds. mdpi.comEnvironmentally benign, non-toxic, and inexpensive.
Reusable CatalystsEmploying solid-phase or nanoparticle catalysts that can be recovered and reused. researchgate.netnih.govReduces waste and lowers the cost of synthesis over multiple cycles.
Multi-Component Reactions (MCRs)Combining three or more reactants in a single step to form the final product. mdpi.comnih.govImproves efficiency and atom economy, simplifies procedures, and reduces waste.

Q & A

Q. What are the key pharmacokinetic parameters of brallobarbital, and how do they vary across experimental models?

this compound exhibits route-dependent pharmacokinetics, with prolonged elimination half-lives observed after oral or portal vein administration compared to intravenous injection in rats. Key parameters include bioavailability (lower in oral administration due to first-pass metabolism), metabolic clearance (influenced by liver blood flow and enzyme activity), and blood concentration-time curves (e.g., half-life increased from 35 minutes intravenously to 60 minutes orally in phenobarbital-induced rats). Experimental models such as isolated perfused rat liver preparations are critical for isolating hepatic metabolic effects .

Q. How does the route of administration influence this compound’s hypnotic effects and toxicity?

Oral administration of this compound results in longer hypnosis and delayed toxicity compared to intravenous dosing. This is attributed to retarded hepatic elimination caused by metabolites formed during first-pass metabolism. Convulsions observed 20–30 minutes post-oral dosing suggest metabolite-mediated toxicity rather than the parent compound itself. Intravenous administration avoids first-pass effects, leading to normal elimination kinetics .

Q. What role does liver blood flow play in this compound’s metabolic clearance?

Liver blood flow directly impacts metabolic clearance, as demonstrated in isolated perfused rat liver studies. Reduced flow prolongs hepatic retention, increasing metabolite formation and inhibiting enzyme activity. This mechanism explains the prolonged half-life after oral administration, where portal vein delivery saturates hepatic metabolic pathways .

Advanced Research Questions

Q. How do co-administered compounds in Vesparax (e.g., secobarbital, hydroxyzine) inhibit this compound metabolism?

Secobarbital and hydroxyzine synergistically inhibit this compound’s hepatic metabolism. In rats, these compounds reduce metabolic clearance by competing for cytochrome P450 enzymes or forming inhibitory metabolites. For example, hydroxyzine prolongs sedation by delaying this compound elimination, while secobarbital exacerbates enzyme saturation. This interaction highlights the pharmacodynamic complexity of multi-drug formulations .

Q. What experimental methodologies resolve contradictions in this compound’s metabolic data?

Discrepancies arise when this compound’s elimination is retarded orally but unaffected intravenously. To address this, researchers use:

  • Comparative pharmacokinetic profiling : Measuring blood concentrations across administration routes (intravenous, oral, portal vein) to isolate first-pass effects.
  • Enzyme induction models : Pre-treating rats with phenobarbital to enhance CYP450 activity, shortening half-life from 60 to 35 minutes post-oral dosing.
  • Isolated liver perfusion : Eliminating extrahepatic variables to confirm hepatic metabolite-mediated inhibition .

Q. Why does this compound’s metabolite not appear in standard gas chromatography (GC) analyses, and how can this be addressed?

Current GC methods may lack sensitivity for detecting unstable or polar metabolites. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) or isotopic labeling could improve metabolite identification. For example, the putative convulsant metabolite hypothesized in oral administration remains uncharacterized due to analytical limitations .

Q. How does enzyme induction alter this compound’s pharmacokinetics in chronic toxicity studies?

Phenobarbital pre-treatment reduces this compound’s half-life by inducing CYP450 enzymes, but paradoxically, toxicity persists due to rapid breakdown of inhibitory metabolites. This suggests a dual role for enzyme induction: accelerating parent compound clearance while destabilizing metabolite pools. Chronic models must balance induction protocols with metabolite monitoring .

Q. What in vitro and in vivo models best predict this compound’s human pharmacokinetics?

  • In vitro : Hepatocyte cultures or microsomal assays to quantify metabolic stability and enzyme inhibition.
  • In vivo : Cross-species studies (e.g., dogs) showing route-dependent elimination differences akin to rats. However, interspecies metabolic variations (e.g., acetylation rates) necessitate human liver microsome validation .

Q. How can researchers design studies to evaluate Vesparax’s suboptimal drug combination from a pharmacokinetic perspective?

Optimal study designs include:

  • Dose-response matrices : Testing this compound’s toxicity thresholds with/without secobarbital and hydroxyzine.
  • Time-series metabolomics : Tracking metabolite accumulation and enzyme inhibition dynamics.
  • Mechanistic PK/PD modeling : Integrating hepatic blood flow, enzyme saturation, and metabolite inhibition to simulate clinical outcomes .

Q. What gaps exist in understanding this compound’s delayed elimination mechanism?

Unresolved issues include:

  • The chemical identity of the inhibitory metabolite.
  • Whether hydroxyzine’s anticholinergic effects exacerbate hepatic metabolic saturation.
  • The clinical relevance of rodent-derived pharmacokinetic data. Proposed solutions include stable isotope tracers and humanized liver mouse models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.